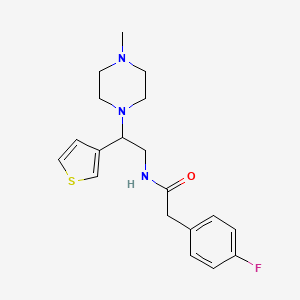![molecular formula C14H11N3O3S2 B2384041 N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide CAS No. 2380042-75-9](/img/structure/B2384041.png)
N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide, commonly known as OTM-15, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
OTM-15 exerts its therapeutic effects through the inhibition of the protein-protein interaction between Hsp90 and its co-chaperone Cdc37. This interaction is essential for the stability and function of various client proteins, including oncogenic kinases and steroid hormone receptors. By inhibiting this interaction, OTM-15 destabilizes client proteins and leads to their degradation, resulting in the inhibition of cancer cell proliferation, reduction of inflammation, and protection against neuronal cell death.
Biochemical and Physiological Effects:
OTM-15 has been shown to have a high binding affinity for Hsp90 and Cdc37, indicating its specificity for the target proteins. It has also been found to be non-toxic and well-tolerated in animal studies, suggesting its potential as a safe and effective therapeutic agent. In terms of physiological effects, OTM-15 has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of OTM-15 is its specificity for the target proteins, which reduces the potential for off-target effects. Another advantage is its non-toxic nature, which allows for higher doses to be administered without adverse effects. However, one limitation is the lack of clinical data on the safety and efficacy of OTM-15 in humans, which limits its potential for clinical use.
Zukünftige Richtungen
Future research on OTM-15 could focus on its potential therapeutic applications in other fields, such as infectious diseases and autoimmune disorders. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of OTM-15 in humans to determine its safety and efficacy as a therapeutic agent. Finally, the development of analogs and derivatives of OTM-15 could lead to the discovery of more potent and selective inhibitors of Hsp90 and Cdc37.
Synthesemethoden
OTM-15 can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxaldehyde with 2-aminooxazole, followed by the reaction with 2-bromo-4-(thiophen-3-yl)thiophene and then with N-methylglycine methyl ester. The final product is obtained through the reaction with oxalyl chloride and subsequent hydrolysis.
Wissenschaftliche Forschungsanwendungen
OTM-15 has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, OTM-15 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, OTM-15 has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, OTM-15 has been shown to protect against neuronal cell death and improve cognitive function.
Eigenschaften
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c18-13(14(19)16-12-1-3-20-17-12)15-6-11-5-10(8-22-11)9-2-4-21-7-9/h1-5,7-8H,6H2,(H,15,18)(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENHVLPWMLUAOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2383958.png)

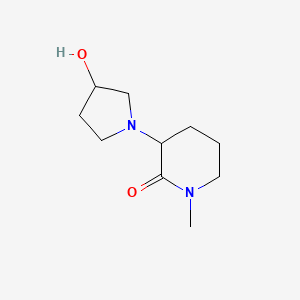
![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2383962.png)
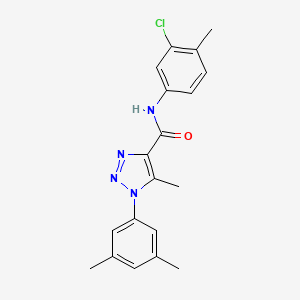
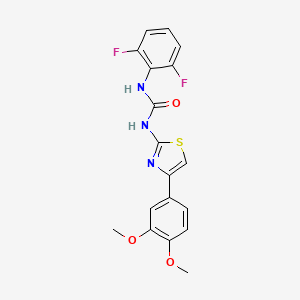
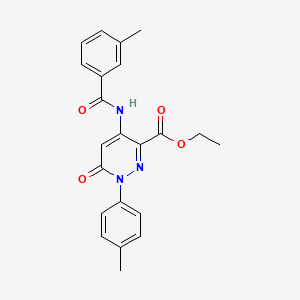
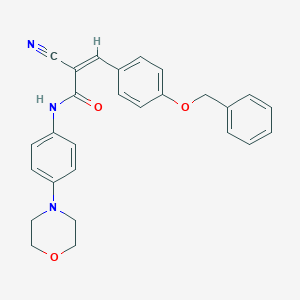
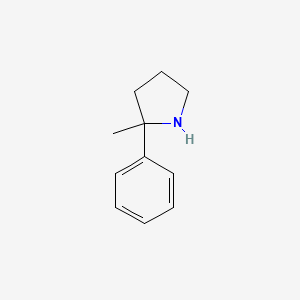

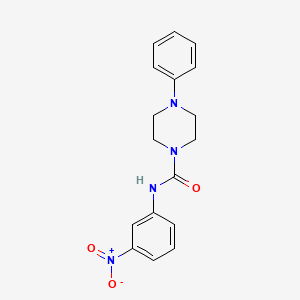
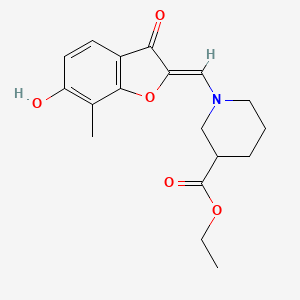
![2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2383977.png)
